molecular formula C9H5BrO2 B14617044 5-(Bromoethynyl)-2H-1,3-benzodioxole CAS No. 60947-65-1

5-(Bromoethynyl)-2H-1,3-benzodioxole

Cat. No.: B14617044
CAS No.: 60947-65-1
M. Wt: 225.04 g/mol
InChI Key: AWLFMIFUEYFMMJ-UHFFFAOYSA-N
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Description

5-(Bromoethynyl)-2H-1,3-benzodioxole is a benzodioxole derivative featuring a bromoethynyl (–C≡CBr) substituent at the 5-position of the fused dioxole ring. The benzodioxole core (1,3-benzodioxole) consists of a benzene ring fused with a 1,3-dioxole ring, conferring unique electronic and steric properties.

Properties

CAS No.

60947-65-1

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

5-(2-bromoethynyl)-1,3-benzodioxole

InChI

InChI=1S/C9H5BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,6H2

InChI Key

AWLFMIFUEYFMMJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromoethynyl)-2H-1,3-benzodioxole typically involves the bromination of ethynylbenzodioxole. One common method includes the use of bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromoethynyl)-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.

Scientific Research Applications

5-(Bromoethynyl)-2H-1,3-benzodioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromoethynyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives

Compound Name Substituent Key Properties/Reactivity Applications/Research Findings Evidence ID
This compound –C≡CBr Electron-withdrawing; potential for cross-coupling Likely intermediate in organic synthesis Inferred
5-(Oxiran-2-yl)-2H-1,3-benzodioxole Epoxide (oxirane) High ring strain; rapid nucleophilic attack Selective regio-/stereochemical reactions
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole 1,3-Dithiane Sulfur-mediated interactions (C–H⋯S); stable Crystal engineering; sulfur chemistry
Piperonyl Butoxide –O(CH₂)₂O(CH₂)₃CH₃ Lipophilic ether chain; CYP enzyme inhibition Pesticide synergist
5-(Chloromethyl)-1,3-benzodioxole –CH₂Cl Electrophilic chloromethyl group Alkylation agent; pharmaceutical intermediate
5-(Prop-1-en-1-yl)-2H-1,3-benzodioxole Propenyl (–CH₂CH=CH₂) Conjugated double bond; addition reactions Natural product synthesis
5-Boronate Ester Derivatives –B(O₂C₂H₄) Boron-mediated cross-coupling Suzuki-Miyaura coupling precursors

Reactivity and Electronic Effects

  • Bromoethynyl vs. Epoxide : The bromoethynyl group’s sp-hybridized carbon enhances electrophilicity, enabling alkyne-based couplings, whereas the epoxide in 5-(oxiran-2-yl)-2H-1,3-benzodioxole undergoes nucleophilic ring-opening due to strain .
  • Bromoethynyl vs. Chloromethyl : The –C≡CBr group offers dual functionality (halogen and alkyne) for sequential reactions, while –CH₂Cl is primarily a leaving group for nucleophilic substitutions .
  • Bromoethynyl vs. Dithiane : The dithiane substituent in 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole stabilizes the structure via sulfur interactions, contrasting with the reactive alkyne in bromoethynyl derivatives .

Structural and Crystallographic Insights

  • The crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole reveals C–H⋯π and sulfur-mediated interactions, which stabilize the lattice . Bromoethynyl analogs may exhibit distinct packing due to the linear alkyne geometry.
  • Epoxide-containing derivatives display unique solubility profiles and regioselectivity in reactions, influenced by the dioxole ring’s electronic effects .

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